molecular formula C19H20N2O5S B2953290 methyl 4-(N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate CAS No. 1396858-30-2

methyl 4-(N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate

Cat. No.: B2953290
CAS No.: 1396858-30-2
M. Wt: 388.44
InChI Key: HLXOSWVABOCMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Properties

IUPAC Name

methyl 4-[(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-13(22)21-10-9-14-3-6-17(11-16(14)12-21)20-27(24,25)18-7-4-15(5-8-18)19(23)26-2/h3-8,11,20H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXOSWVABOCMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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